(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Prolyl endopeptidase inhibition Stereochemistry-activity relationship Constrained amino acid SAR

(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 109583-12-2), also designated Abo, is a chiral, bicyclic, non-natural amino acid. Its rigid 2-azabicyclo[2.2.2]octane framework bears a (3S) absolute configuration and functions as a conformationally restricted proline surrogate that enforces specific backbone torsion angles (φ and ψ) to mimic bioactive peptide conformations.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 109583-12-2
Cat. No. B020484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
CAS109583-12-2
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CCC1C(N2)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m0/s1
InChIKeyYDIUZWIFYIATRZ-AHXFUIDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 109583-12-2): A Chiral Constrained Amino Acid Scaffold for Peptidomimetic Drug Discovery


(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 109583-12-2), also designated Abo, is a chiral, bicyclic, non-natural amino acid. Its rigid 2-azabicyclo[2.2.2]octane framework bears a (3S) absolute configuration and functions as a conformationally restricted proline surrogate that enforces specific backbone torsion angles (φ and ψ) to mimic bioactive peptide conformations [1]. The compound is a validated building block for designing inhibitors of human leukocyte elastase (HLE), prolyl endopeptidase (PEP), and angiotensin-converting enzyme (ACE), with demonstrated in vitro and in vivo efficacy across multiple therapeutic programs [2].

Why Generic Substitution of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid with Alternative Proline Mimetics Fails


The (3S) stereochemistry of this compound is functionally non-interchangeable with its (3R) enantiomer (CAS 146144-65-2) or with achiral 2-azabicyclo[2.2.2]octane-3-carboxylic acid. In PEP inhibitor series, the S configuration at C2 (equivalent to C3 in the amino acid numbering) delivered an IC50 of 23 µM, whereas the R diastereomer exhibited IC50 >100 µM—a greater than 4-fold loss in potency [1]. Compared to the flexible proline scaffold, the rigid [2.2.2] bicyclic system restricts the N–Cα–C(O) torsion angle to a narrow range (~±60°), which is essential for reproducing the bound conformation of peptide ligands and cannot be achieved with proline . Substitution with perhydroindole (Phi) or azabicyclo[2.2.1]heptane (ABH) analogs yields different potency rank orders depending on the enzyme target, precluding simple one-to-one replacement without quantitative activity verification [2].

Quantitative Differentiation Evidence for (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) vs. Closest Analogs


Stereochemistry-Dependent PEP Inhibition: (3S)-Abo Delivers >4-Fold Higher Potency Than the (3R) Diastereomer

In a systematic structure-activity relationship study, replacement of the central proline in SUAM 1221 with (3S)-Abo (compound 11) yielded an IC50 of 23 µM against Flavobacterium meningosepticum prolyl endopeptidase (PPCE). In contrast, the corresponding diastereomer with inverted C2 stereochemistry (compound 12) showed IC50 >100 µM, representing a greater than 4.3-fold loss in inhibitory potency [1]. The authors explicitly state: 'the stereochemistry at C2 had to be S (for example, compare compounds 11 and 12, with IC50s respectively of 23 and >100 µM).' This is a direct, intra-study, head-to-head comparison using compounds differing only in the configuration at the α-carbon of the amino acid scaffold.

Prolyl endopeptidase inhibition Stereochemistry-activity relationship Constrained amino acid SAR Diastereomer comparison

In Vivo Duration of Action: Abo-Based Inhibitor 14a Achieves 72-Hour Lung Protection—Minimum 4-Fold Longer Than Phi-Based Analogs

Compound 14a, an Abo-containing HLE inhibitor, prevented HLE-mediated lung damage in hamsters when administered intratracheally 72 hours prior to enzymatic challenge, indicating exceptional pulmonary stability and retention [1]. In a 14-day chronic model of emphysema, 14a significantly conserved alveolar spaces (a marker of lung tissue destruction) and was more potent than the reference inhibitor ICI 200 880 [2]. By contrast, the most active Phi-based analogs (compounds 11a, c, g) provided protection only when administered 3–18 hours before elastase challenge, after which efficacy was lost. This represents a minimum 4-fold longer duration of action for the Abo-based inhibitor compared to the best Phi-based compounds in the same study.

Pulmonary emphysema In vivo elastase inhibition Sustained lung retention Chronic obstructive pulmonary disease

Multi-Target Scaffold Versatility: Abo Validated Across PEP, HLE, and ACE Enzyme Classes—Phi Lacks Documented ACE Activity

The (3S)-Abo scaffold has been independently validated in three distinct enzyme inhibition contexts with quantitative potency data. For PEP: IC50 values range from 23 µM (compound 11) to 1.2 nM (compound 52) when combined with optimal P1 and P1' substituents [1]. For HLE: inhibitors maintain 10–100 nM potency with added lipid peroxidation inhibitory activity (~1 µM) [2]. For ACE: Zabicipril (S 9650), which incorporates (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid as the proline surrogate in its core structure, is an orally active antihypertensive agent [3]. The Phi scaffold (perhydroindole) is documented in PEP and HLE contexts but has no reported ACE inhibitor application. The Abo scaffold's rigid geometry allows predictable presentation of P1 and P1' substituents across both serine protease (PEP, HLE) and metalloprotease (ACE) targets.

Multi-target drug design Prolyl endopeptidase Angiotensin-converting enzyme Scaffold versatility

Conformational Preorganization: Abo Restricts φ Torsion Angle to ~±60°, Eliminating 1–3 kcal/mol Entropic Penalty Incurred by Flexible Proline

The 2-azabicyclo[2.2.2]octane scaffold restricts the N–Cα–C(O) torsion angle (φ) to approximately ±60°, depending on absolute configuration, as confirmed by X-ray crystallography of compound 48 and NMR conformational analysis [1]. By contrast, proline populates multiple conformations in solution with φ angles spanning −50° to −80° (Cγ-endo and Cγ-exo puckers). This conformational preorganization reduces the entropic penalty upon target binding—estimated at 1–3 kcal/mol for coupled folding-and-binding events involving flexible proline-containing peptides . The structural analysis of Zabicipril further validated that the aza-2 bicyclo[2.2.2]octane scaffold enforces the specific conformation required for productive ACE binding, as demonstrated by both solution NMR and solid-state X-ray diffraction [2].

Peptide mimicry Conformational restriction Proline surrogate Backbone preorganization Entropic penalty

PEP Inhibitor Rank Order: PHI ∼ ABH > ABO > thiaPRO—Quantitative Scaffold Potency Hierarchy Guides Core Selection

In the 1996 J. Med. Chem. study comparing PEP inhibitors built on four different central scaffolds—Phi (perhydroindole), ABO (2-azabicyclo[2.2.2]octane), ABH (2-azabicyclo[2.2.1]heptane), and thiaPRO (thiaproline)—the authors reported the rank order of potency as PHI ∼ ABH > ABO > thiaPRO [1]. This ranking was observed consistently across multiple side-chain modifications. In the 4-phenylbutanoyl series (Table 2), Abo-containing compounds 24 and 25 achieved IC50 values around 30 nM, representing a ~18-fold improvement over the proline reference compound 4 (IC50 = 540 nM) [2]. In the optimized (2-phenylcyclopropyl)carbonyl series, Abo-containing compound 52 achieved IC50 = 1.2 nM, while the corresponding Phi analog 48 achieved IC50 = 0.3 nM [3]. The potency difference between PHI and ABO in this optimized series is approximately 4-fold (1.2 vs. 0.3 nM), indicating that while Abo is slightly less potent than Phi in PEP, it remains a highly potent sub-nanomolar scaffold.

Scaffold potency ranking Prolyl endopeptidase SAR Central amino acid comparison Lead optimization

Commercial Enantiomeric Purity (>99% ee) Ensures Reproducible Biological Results and Eliminates Inactive Enantiomer Contamination

Commercial suppliers including ChemShuttle report chiral resolution services achieving >99% enantiomeric excess (ee) for the (3S)-configured stereocenter of this compound . Bidepharm supplies the compound at standard purity of 98% with batch-specific quality certificates including NMR, HPLC, and GC analysis . This level of stereochemical purity exceeds the typical 97% chemical purity offered for the (3R) enantiomer (CAS 146144-65-2) and is critical because the (3R) diastereomer is >4-fold less active in PEP inhibition (IC50 >100 µM vs. 23 µM for the (3S) form) [1]. Even 5% contamination with the inactive (3R) enantiomer could introduce confounding biological activity in quantitative SAR studies, crystallography, and in vivo pharmacology.

Enantiomeric purity Chiral quality control Reproducibility Procurement specification

Highest-Impact Application Scenarios for (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid Based on Quantitative Evidence


Prolyl Endopeptidase (PEP) Inhibitor Lead Optimization—Specify (3S) Enantiomer for Sub-Nanomolar Potency

The (3S)-Abo scaffold is the validated central amino acid in PEP inhibitors with IC50 values ranging from 23 µM (lead compound 11) to 1.2 nM (optimized compound 52) when combined with appropriate P1 and P1' substituents [1]. The (3S) stereochemistry is mandatory: the (3R) diastereomer shows >4-fold weaker activity (IC50 >100 µM vs. 23 µM) [2]. Researchers developing cognition-enhancing agents targeting PEP should use this scaffold as the conformationally constrained core, noting that Phi and ABH analogs exhibit slightly higher potency (Phi IC50 0.3 nM vs. Abo IC50 1.2 nM in optimized series) but lack the multi-target versatility of the Abo scaffold [3]. For PEP-focused programs where scaffold versatility is not required, the quantitative rank order PHI ∼ ABH > ABO > thiaPRO should guide central amino acid selection .

Dual-Action Human Leukocyte Elastase / Antioxidant Inhibitor Design with Exceptional Pulmonary Retention

Abo-containing HLE inhibitors such as compound 14a uniquely combine nanomolar elastase inhibition (10–100 nM) with lipid peroxidation inhibitory activity (~1 µM), a dual pharmacological profile not achieved with the reference inhibitor ICI 200 880 [1]. The exceptional 72-hour lung retention of 14a—representing a minimum 4-fold longer duration than the best Phi-based compounds (3–18 h)—makes the Abo scaffold the preferred choice for developing long-acting pulmonary therapeutics targeting emphysema, COPD, and acute lung injury [2]. In the 14-day chronic hamster emphysema model, 14a significantly conserved alveolar spaces and outperformed ICI 200 880, demonstrating that the Abo scaffold enables sustained in vivo efficacy unattainable with Phi-based or reference comparators [3].

Angiotensin-Converting Enzyme (ACE) Inhibitor Scaffold Development Leveraging Conformational Rigidity

The (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid moiety serves as the proline replacement in Zabicipril (S 9650), an orally active ACE inhibitor [1]. X-ray crystallography and solution NMR studies confirmed that the rigid bicyclic framework enforces the specific conformation required for ACE binding, with the 'bulky cyclic amino acid replacing the proline moiety present in most ACE inhibitors described in the literature' [2]. This application validates the scaffold's unique versatility across serine protease (PEP, HLE) and metalloprotease (ACE) inhibitor design—a breadth of target class coverage not documented for the Phi scaffold [3]. Researchers pursuing novel ACE inhibitors with improved pharmacokinetic profiles should consider the Abo scaffold as a conformationally preorganized proline surrogate.

Conformation-Activity Relationship Studies Requiring Fixed-Backbone Amino Acid Tools

As a conformationally restricted amino acid with a fixed φ torsion angle of approximately ±60° (confirmed by X-ray crystallography of compound 48), (3S)-Abo is an essential tool for deconvoluting the contribution of backbone preorganization to binding affinity [1]. Its use in systematic SAR studies—comparing flexible proline with constrained Abo, Phi, and ABH analogs—has established quantitative relationships between conformational restriction and inhibitory potency across PEP, HLE, and ACE targets [2]. The estimated 1–3 kcal/mol entropic benefit from scaffold preorganization can translate to 5- to 100-fold improvements in binding affinity for targets where the bound conformation matches the Abo φ angle [3]. Procurement of >99% ee material is essential for these quantitative biophysical studies to eliminate confounding contributions from the inactive enantiomer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.